
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a pyrrolidinone ring with a hydroxyacetyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce hydroxymethyl groups through a formylation reaction followed by reduction. The methyl group can be introduced via alkylation reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the pyridine derivative through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学的研究の応用
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyacetyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Similar structure but lacks the pyrrolidinone ring.
5-(2-Hydroxyacetyl)pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the pyridine moiety.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is unique due to the combination of both pyridine and pyrrolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.
特性
分子式 |
C14H20N2O6 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3.C6H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;8-3-5(9)4-1-2-6(10)7-4/h2,10-12H,3-4H2,1H3;4,8H,1-3H2,(H,7,10) |
InChIキー |
HYILJNQLQITGSP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


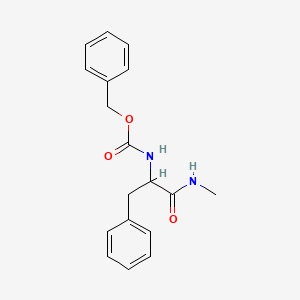
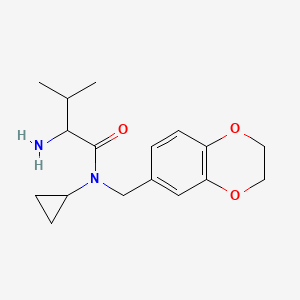
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
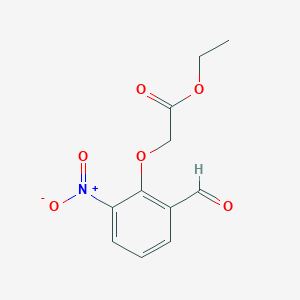
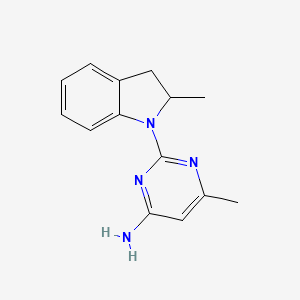
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)
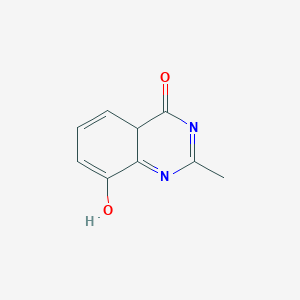

![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)

![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
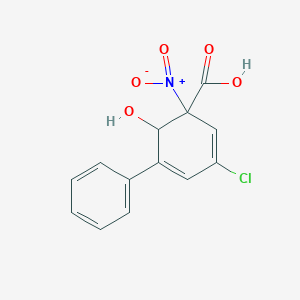
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
